Z-D-Pyr-OH
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Overview
Description
Z-D-Pyr-OH, also known as N-Cbz-5-oxo-D-proline, is a derivative of the natural amino acid alanine . It is commonly used in biochemistry and pharmaceutical research . It can be used as a reagent for the synthesis of peptides, proteins, and pharmaceutical compounds with specific physicochemical properties .
Synthesis Analysis
The synthesis of Z-D-Pyr-OH involves a dissolution-precipitation process using soluble iron fluoride precursors . The preparation method of Z-D-Pyr-OH mainly includes the following steps: first, D-pyroglutamic acid is synthesized by chemical synthesis, and then D-pyroglutamic acid is reacted with Cbz (benzyl chloroformate chloride) to generate the desired compound .Molecular Structure Analysis
Z-D-Pyr-OH has a molecular formula of C13H13NO5 . Its molecular weight is 263.25 g/mol . The structure of Z-D-Pyr-OH represents a pyrrole molecule connected via a carbonyl group to a benzene ring .Chemical Reactions Analysis
Z-D-Pyr-OH is used in the synthesis of peptides, proteins, and pharmaceutical compounds . It is also used in the synthesis of pyroglutamic acid peptides, synthesis of D-proline, and synthesis of amino acid sequence analysis reagents .Physical And Chemical Properties Analysis
Z-D-Pyr-OH appears as a white crystalline solid . It has a melting point of about 125-130 degrees Celsius . It is soluble in alcohol and some organic solvents, but insoluble in water .Scientific Research Applications
Bonding Geometry in Zirconium Complexes
Research on the bonding geometry of pyrrolyl ligands in zirconium complexes reveals insights into the fluxionality between σ and π coordination. This study indicates that the coordination mode of pyrrolyl ligands can significantly affect the stability and electronic properties of the metal center. Such findings are crucial for designing zirconium-based catalysts and materials with desired chemical reactivities (Dias, Ferreira, & Veiros, 2003).
Synthesis of Peptides with Hormonal Activity
A notable application in peptide synthesis involves the reaction of Z-D-Pyr-OH with other amino acids to create peptides with suggested activity similar to growth hormone-releasing hormone (GH-RH). This method highlights the importance of Z-D-Pyr-OH in synthesizing biologically active peptides, which could be pivotal in developing new therapeutic agents (Zech & Voelter, 1974).
Pyrazole Derivatives as Corrosion Inhibitors
In another research avenue, pyrazole derivatives, potentially synthesized using Z-D-Pyr-OH as a precursor, have been identified as effective acid corrosion inhibitors for mild steel. This study emphasizes the role of electron-releasing groups, including -OH, in enhancing the inhibition efficiency, demonstrating the potential of Z-D-Pyr-OH derivatives in industrial applications to prevent corrosion (Verma et al., 2020).
Safety And Hazards
Z-D-Pyr-OH is a chemical agent that may have irritating and harmful effects on the human body . When in use, appropriate precautions should be taken to avoid skin contact, inhalation, or ingestion . In case of accidental contact, it is advised to rinse immediately with plenty of water and seek medical help .
properties
IUPAC Name |
(2R)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSFUGXCSGOKJX-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Pyr-OH |
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